2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Description
The compound 2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic core. Its structure comprises:
- Imidazole ring: Substituted at the 1-position with a benzyl group and at the 5-position with a phenyl group.
- Sulfanyl (S–) linker: Connects the imidazole moiety to an acetamide group.
- Acetamide group: Terminated by a para-chlorophenyl substituent.
Structural analogs, particularly benzothiazole-based acetamides, are documented in patent literature and can serve as a basis for comparative analysis .
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c25-20-11-13-21(14-12-20)27-23(29)17-30-24-26-15-22(19-9-5-2-6-10-19)28(24)16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXLWNPAHGBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazole ring, a thioether group, and an acetamide moiety. The presence of these functional groups contributes to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN3OS |
| Molecular Weight | 354.86 g/mol |
| CAS Number | 1207041-85-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that derivatives containing imidazole rings exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : In vitro studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Kinesin Spindle Protein (KSP) Inhibition : Similar imidazole derivatives have been identified as inhibitors of KSP, a target for cancer therapy. Inhibition of KSP disrupts mitotic processes in cancer cells, leading to apoptosis .
- Cell Line Studies : Studies using various cancer cell lines have demonstrated that this compound induces cytotoxicity in a dose-dependent manner, with significant effects observed at concentrations above 10 µM .
Case Study 1: Antibacterial Testing
In a study conducted by Bansal et al. (2012), several imidazole derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structures to our target compound displayed potent activity against S. aureus with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
A recent publication investigated the effect of imidazole derivatives on breast cancer cell lines. The study found that treatment with compounds similar to this compound resulted in significant cell death, attributed to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is closely linked to their chemical structure. Key factors influencing their efficacy include:
- Substituents on the Imidazole Ring : Variations in substituents can enhance or reduce biological activity.
- Thioether Group Presence : This group is crucial for improving solubility and bioavailability.
A comparative analysis indicates that modifications in the benzyl and phenyl groups significantly affect the potency against microbial strains .
Comparison with Similar Compounds
Structural Features
The target compound is compared below with benzothiazole-based acetamides from patent applications (Table 1).
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Heterocyclic Core: The imidazole ring in the target compound may offer distinct electronic properties compared to benzothiazole or phenoxy-acryloyl cores.
- Substituent Position : The para-chlorophenyl group in the target compound is analogous to benzothiazole derivatives , but positional isomers (e.g., 3-chlorophenyl in ) could alter steric and electronic profiles.
- Linker Flexibility : The sulfanyl (–S–) linker in the target compound differs from the ether (–O–) or acryloyl (–CO–CH=CH–) linkers in analogs, which may influence conformational rigidity and metabolic stability .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide and confirming its purity?
- Methodological Answer : A typical synthesis involves condensation of intermediates under reflux conditions. For example, heating reactants (e.g., substituted imidazole and acetamide derivatives) at 348 K in ethanol, followed by recrystallization for purification . Purity is confirmed via X-ray diffraction (XRD) and melting point analysis. High-resolution NMR (e.g., ¹H and ¹³C) and FT-IR spectroscopy further validate molecular structure and functional groups.
Q. What crystallographic techniques are employed to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection uses diffractometers (e.g., Enraf-Nonius CAD-4) with Mo/Kα radiation. Structure refinement is performed using SHELXL, which optimizes atomic coordinates, thermal parameters, and hydrogen bonding networks. Hydrogen atoms are constrained using riding models (C–H = 0.93–0.95 Å, Uiso = 1.2–1.5×Ueq of parent atoms) .
Q. How are hydrogen bonding interactions analyzed in the crystal lattice?
- Methodological Answer : Hydrogen bond geometry (donor-acceptor distances, angles) is calculated from XRD data. For example, N–H···O and O–H···N interactions stabilize layered packing in related compounds, with bond lengths typically 2.7–3.0 Å. Software like SHELXPRO visualizes these interactions and quantifies their contribution to lattice energy .
Q. What spectroscopic methods are used for characterization?
- Methodological Answer : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons and acetamide groups (e.g., δ 7.3–7.4 ppm for phenyl rings). FT-IR confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) stretches. Mass spectrometry (LC-MS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield under varying reaction conditions?
- Methodological Answer : Systematic variation of solvents (e.g., ethanol vs. DMF), temperature (348 K vs. room temperature), and catalysts (e.g., Na2SO4) can improve yields. For instance, refluxing in ethanol with anhydrous Na2SO4 achieves ~90% yield. Design of Experiments (DoE) models can statistically identify optimal parameters .
Q. What strategies resolve discrepancies in crystallographic data during refinement?
- Methodological Answer : Discrepancies (e.g., R-factor >5%) are addressed by re-examining hydrogen atom placement, thermal motion models, and twinning corrections. SHELXL’s restraints (e.g., DELU, SIMU) refine anisotropic displacement parameters. Cross-validation with independent programs (e.g., Olex2) and electron density maps (e.g., difference Fourier maps) resolves ambiguities .
Q. How can computational methods predict molecular interactions and stability?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ→σ* in C–S bonds). Molecular dynamics simulations assess solvation effects and stability under thermal stress .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Substituent variation (e.g., halogens, methoxy groups) at the phenyl or imidazole rings modulates bioactivity. For example, replacing 4-chlorophenyl with 4-fluorophenyl in bis-acetamide derivatives alters binding affinity. Retrosynthetic analysis guides feasible routes, such as Schiff base formation or Suzuki coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
